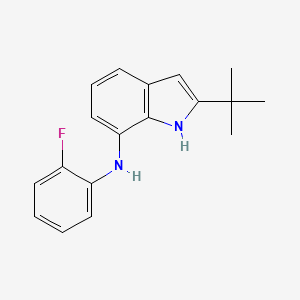

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine

Description

Properties

IUPAC Name |

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2/c1-18(2,3)16-11-12-7-6-10-15(17(12)21-16)20-14-9-5-4-8-13(14)19/h4-11,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOENWPEGKBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C(=CC=C2)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196247 | |

| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-88-5 | |

| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

N-Alkylation: The fluorophenyl group can be introduced through N-alkylation using 2-fluorobenzyl bromide and a base such as potassium carbonate.

Amination: The amine group at the seventh position can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine with structurally related indole derivatives:

Key Differences and Implications

Substituent Position :

- The tert-butyl group at C2 in the target compound introduces significant steric hindrance, which may reduce off-target interactions compared to compounds with substituents at C1 (e.g., 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine) .

- The N-(2-fluorophenyl) group at C7 provides a rigid aromatic system, favoring π-π interactions with protein targets over the flexible chains seen in other derivatives .

Electronic Effects: The 2-fluorophenyl group’s electron-withdrawing nature may enhance binding to receptors with aromatic pockets, contrasting with the electron-donating methylsulfanyl group in ’s compound .

Biological Activity: Compounds with fluorine at the phenyl ring (e.g., target compound and (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine) show promise in neurological applications due to fluorine’s ability to modulate receptor selectivity . Dual halogenation (e.g., 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine) may enhance halogen bonding but could reduce metabolic stability compared to mono-halogenated analogs .

Mechanistic Insights

- Target Interactions : The indole core participates in π-π stacking with aromatic residues in proteins, while the tert-butyl group stabilizes hydrophobic binding pockets .

- Pharmacokinetics : The tert-butyl group may slow hepatic metabolism, extending half-life relative to compounds with smaller substituents (e.g., methyl or ethyl groups) .

Comparative Efficacy

- In silico studies suggest that This compound has a higher predicted binding affinity for serotonin receptors than 1-(difluoromethyl)-1H-indol-7-amine, likely due to optimized steric and electronic properties .

- Compared to (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine, the target compound’s lack of a basic dimethylamino group may reduce solubility but improve membrane permeability .

Biological Activity

2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the indole class of heterocycles, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the tert-butyl and fluorophenyl groups contributes to its unique chemical properties and biological activities.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various cellular pathways. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.

- Receptor Binding : It could interact with specific receptors, altering downstream signaling pathways that affect cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- Murine Leukemia (P388) : Demonstrated significant cytotoxicity, suggesting potential as an anticancer agent.

- Human Colon Cancer (HCT116) : Exhibited notable inhibition of cell proliferation.

These findings indicate that the compound may serve as a lead structure for the development of new anticancer therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is hypothesized that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or by blocking specific signaling pathways associated with inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Further research is needed to elucidate its effectiveness against various pathogens.

Research Findings and Case Studies

A summary of recent studies investigating the biological activity of this compound is presented in Table 1.

Q & A

Basic: What are the recommended synthetic routes for 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Route Design : Start with a Buchwald-Hartwig amination between 2-fluorophenylamine and a 7-bromo-indole derivative. Introduce the tert-butyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling .

- Optimization : Use polar aprotic solvents (e.g., DMF) with Pd(OAc)₂/Xantphos as catalysts. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Yield Improvement : Optimize temperature (80–110°C) and ligand-to-catalyst ratios to reduce side products like dehalogenated intermediates .

Basic: How can structural characterization of this compound be systematically validated?

Methodological Answer:

- NMR Analysis : Confirm tert-butyl (δ 1.3–1.5 ppm, singlet) and fluorophenyl (δ 7.1–7.4 ppm, multiplet) groups via ¹H/¹³C NMR. Use ¹⁹F NMR to verify fluorine substitution .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 325.2) and fragmentation patterns .

- X-ray Crystallography : If crystalline, resolve structure to confirm regiochemistry and hydrogen bonding (e.g., NH···F interactions) .

Advanced: What methodologies are suitable for evaluating the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

- Kinase Profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations. Compare IC₅₀ values with reference inhibitors .

- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays. Include positive controls (e.g., staurosporine) and validate selectivity via counter-screens .

- Data Normalization : Express results as % inhibition relative to DMSO controls. Use GraphPad Prism for dose-response curve fitting .

Advanced: How can solubility and stability challenges be addressed during formulation studies?

Methodological Answer:

- Solubility Enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin complexes. Measure solubility via shake-flask method (HPLC quantification) .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH, 1 week) and monitor via UPLC-MS. Identify degradation products (e.g., de-fluorination or tert-butyl cleavage) .

- pH-Dependent Stability : Use phosphate buffers (pH 2–9) to assess hydrolytic stability. Apply Arrhenius kinetics for shelf-life prediction .

Advanced: What computational strategies can predict binding modes of this compound to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase ATP-binding pockets. Validate poses with MD simulations (NAMD/GROMACS) .

- QSAR Modeling : Build a model using descriptors like logP, polar surface area, and H-bond donors. Train with kinase inhibition data from structural analogs .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Compare with experimental IC₅₀ values .

Advanced: How should contradictory data in biological assays (e.g., variable IC₅₀ values across labs) be resolved?

Methodological Answer:

- Protocol Harmonization : Standardize cell passage numbers, serum concentrations, and assay incubation times .

- Replicate Analysis : Perform triplicate runs with inter-day and inter-operator validation. Apply ANOVA to assess significance of variability .

- Reference Standards : Include a well-characterized inhibitor (e.g., imatinib) as an internal control across experiments .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., Cl, Br) or tert-butyl (e.g., iso-propyl) groups. Test impact on kinase selectivity .

- Pharmacophore Mapping : Identify critical interactions (e.g., H-bond with hinge region) using docking and mutagenesis data .

- ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.